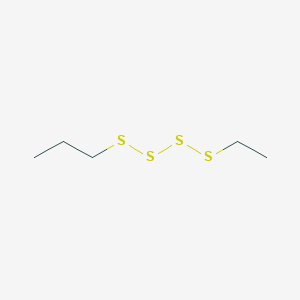
1-Ethyl-4-propyltetrasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-propyltetrasulfane is an organic compound with the molecular formula C₅H₁₂S₄. It belongs to the class of organosulfur compounds, specifically tetrasulfanes, which are characterized by the presence of four sulfur atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-propyltetrasulfane can be synthesized through the reaction of ethyl and propyl thiols with sulfur. The reaction typically involves the use of a catalyst such as iodine or a base like sodium hydroxide to facilitate the formation of the tetrasulfane linkage. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the reaction conditions are optimized for maximum yield. The use of advanced separation techniques such as distillation or chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-propyltetrasulfane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
1-Ethyl-4-propyltetrasulfane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethyl-4-propyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .
Comparison with Similar Compounds
- 1-Ethyl-4-methyltetrasulfane
- 1-Propyl-4-butyltetrasulfane
- 1-Methyl-4-ethyltetrasulfane
Comparison: 1-Ethyl-4-propyltetrasulfane is unique due to its specific ethyl and propyl substituents, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties such as boiling point, solubility, and reactivity due to the varying alkyl groups attached to the tetrasulfane core .
Properties
CAS No. |
63833-25-0 |
|---|---|
Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
1-(ethyltetrasulfanyl)propane |
InChI |
InChI=1S/C5H12S4/c1-3-5-7-9-8-6-4-2/h3-5H2,1-2H3 |
InChI Key |
ZDXHGBCDWQQJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















